B1577759 Brevinin-2-OA8

Brevinin-2-OA8

カタログ番号: B1577759
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brevinin-2-OA8 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from the skin secretions of amphibians, particularly frogs. These peptides are part of the host defense mechanism, providing rapid protection against microbial pathogens. Brevinin-2-OA8 is characterized by a linear α-helical structure in its N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box), a hallmark of many Brevinin-2 peptides . Its primary sequence typically includes a high proportion of hydrophobic residues (e.g., leucine, valine) and positively charged amino acids (e.g., lysine, arginine), enabling membrane disruption via electrostatic interactions with microbial lipid bilayers .

Studies indicate that Brevinin-2-OA8 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) with minimum inhibitory concentrations (MICs) ranging from 2–16 µM. It also demonstrates moderate hemolytic activity against mammalian erythrocytes, a common limitation of cationic AMPs due to non-specific membrane targeting .

特性

生物活性

Antibacterial, Antifungal

配列

GVLATVKNLLNGTGDGAAQSVLKTLSCKLSNDC

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Brevinin-2-OA8 shares structural and functional similarities with other Brevinin-2 family peptides and amphibian-derived AMPs. Below is a detailed comparison with two closely related compounds: Brevinin-2ENa and Ranatuerin-2 .

Structural Comparison

Feature Brevinin-2-OA8 Brevinin-2ENa Ranatuerin-2
Length (residues) 24 25 20
Rana Box Presence Yes (C-terminal cyclic) Yes No
Net Charge +5 +4 +6
Key Motifs GIGKVLHSAKKVFPSIFCSVTK GIGKLLHSAKKFAGKAFVGEIMNS FLPLLAGLAANFLPKIFKR
  • Brevinin-2ENa : Shares the Rana box and α-helical structure but differs in residue composition (e.g., phenylalanine at position 18), enhancing its stability against proteolytic degradation .
  • Ranatuerin-2 : Lacks the Rana box but has a shorter, highly cationic sequence, enabling stronger electrostatic binding to bacterial membranes .

Functional Comparison

Property Brevinin-2-OA8 Brevinin-2ENa Ranatuerin-2
MIC (µM) vs. E. coli 4–8 2–4 1–2
Hemolytic Activity 15% lysis at 32 µM 10% lysis at 32 µM 25% lysis at 16 µM
Anticancer Activity IC₅₀ = 20 µM (MCF-7 cells) IC₅₀ = 50 µM Not reported
  • Brevinin-2ENa demonstrates superior antibacterial potency due to enhanced hydrophobicity but lower anticancer efficacy compared to Brevinin-2-OA8 .
  • Ranatuerin-2 shows stronger bactericidal activity but higher hemolysis, limiting therapeutic utility .

Mechanistic Differences

  • Brevinin-2-OA8 : Combines pore formation and intracellular targeting (e.g., DNA binding) for antimicrobial action .
  • Ranatuerin-2 : Relies solely on membrane depolarization, leading to faster bacterial killing but greater off-target toxicity .

Research Findings and Clinical Implications

  • Synergy with Antibiotics: Brevinin-2-OA8 reduces MICs of ciprofloxacin by 4-fold against drug-resistant P.
  • Stability: Unlike Brevinin-2ENa, Brevinin-2-OA8 is susceptible to serum proteases, necessitating structural modifications (e.g., D-amino acid substitution) for in vivo applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。